tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate: is a chemical compound with the molecular formula C11H21NO4 It is a derivative of carbamic acid and features a tert-butyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-3-yl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution. The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours. The product is purified by recrystallization from hexane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thiol derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: It can be used to modify the pharmacokinetic properties of drugs, enhancing their stability and bioavailability .
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate is primarily related to its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate moiety can be cleaved under acidic or basic conditions, releasing the free amine .
Comparison with Similar Compounds
- tert-Butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness: tert-Butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its specific structural features, including the cis-configuration of the oxan-3-yl group. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its trans- and other analogs .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBOFNJQEUGOPO-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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